2-(3-Hydroxyphenyl)acetaldehyde

Description

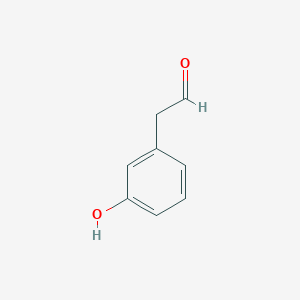

2-(3-Hydroxyphenyl)acetaldehyde is an aromatic aldehyde featuring a hydroxyphenyl group at the meta position of the benzene ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of bioactive molecules. The compound’s structure combines the reactivity of an aldehyde group with the electron-donating properties of a phenolic hydroxyl group, making it versatile in forming Schiff bases, hydrazones, and other derivatives. Its synthesis typically involves oxidation of 2-(3-hydroxyphenyl)ethanol or specialized reduction protocols .

Properties

IUPAC Name |

2-(3-hydroxyphenyl)acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-5-4-7-2-1-3-8(10)6-7/h1-3,5-6,10H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPBVODJMXUTCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Hydroxyphenyl)acetaldehyde can be synthesized through several methods:

Oxidation of 3-Hydroxyphenyl Ethanol: This method involves the oxidation of 3-hydroxyphenyl ethanol using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under controlled conditions.

Hydrolysis of 3-Hydroxyphenyl Acetaldehyde Dimethyl Acetal: This method involves the hydrolysis of 3-hydroxyphenyl acetaldehyde dimethyl acetal in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves the oxidation of 3-hydroxyphenyl ethanol due to its efficiency and scalability. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxyphenyl)acetaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation

Major Products Formed

Oxidation: 3-Hydroxybenzoic acid

Reduction: 3-Hydroxyphenyl ethanol

Substitution: 3-Nitro-2-(3-hydroxyphenyl)acetaldehyde, 3-Halo-2-(3-hydroxyphenyl)acetaldehyde

Scientific Research Applications

2-(3-Hydroxyphenyl)acetaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.

Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxyphenyl)acetaldehyde involves its interaction with various molecular targets and pathways:

Oxidative Stress Modulation: It can act as an antioxidant, scavenging free radicals and reducing oxidative stress in biological systems.

Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.

Signal Transduction: It can modulate signal transduction pathways, influencing cellular responses to external stimuli.

Comparison with Similar Compounds

Chlorophenyl-Substituted Acetaldehydes

Compounds such as 2-(3-chlorophenyl)acetaldehyde, 2-(4-chlorophenyl)acetaldehyde, and 2-chloro-2-phenylacetaldehyde share structural similarities with 2-(3-hydroxyphenyl)acetaldehyde but differ in substituent effects:

- Boiling Points : 2-(3-chlorophenyl)acetaldehyde and 2-(4-chlorophenyl)acetaldehyde have identical boiling points, while 2-chloro-2-phenylacetaldehyde exhibits a lower boiling point due to reduced molecular symmetry .

- GC Retention Behavior : The meta- and para-chlorophenyl isomers elute later (6.7–6.8 min) than 2-chloro-2-phenylacetaldehyde (6.2 min), reflecting differences in polarity and interaction with GC stationary phases .

- Reactivity : The electron-withdrawing chlorine substituent in chlorophenyl derivatives reduces aldehyde reactivity compared to the hydroxyl group in this compound, which participates in hydrogen bonding and oxidation reactions .

Hydroxyphenyl Acetamide Derivatives

2-(3-Hydroxyphenyl)acetamide and its isomers (e.g., 2-(2-hydroxyphenyl)acetamide) demonstrate how positional isomerism impacts biological activity and analytical characterization:

- Spectral Differentiation : The meta- and ortho-hydroxyphenyl acetamide isomers exhibit distinct $^{1}\text{H-NMR}$ and HRMS profiles, enabling structural identification .

- Biological Relevance : 2-(3-Hydroxyphenyl)acetamide derivatives are explored as metabolites in pharmacokinetic studies, whereas the ortho-isomer was misidentified in prior research, underscoring the importance of structural verification .

Pheromone-Related Aldehydes

Aldehydes like (Z) and (E)-DMCHA (2-(3,3-dimethylcyclohexylidene)acetaldehyde) serve as pheromones in beetles (e.g., Anthonomus grandis). Key comparisons include:

- Fragmentation Patterns : Both DMCHA isomers and this compound produce characteristic fragment ions (e.g., m/z 109, 81) in mass spectrometry, but DMCHA’s cyclic structure results in higher molecular ion stability .

- Applications : While this compound is primarily a synthetic intermediate, DMCHA derivatives are directly utilized in pest control due to their species-specific pheromone activity .

Physicochemical Properties

The table below summarizes key data for this compound and its analogues:

Research Implications and Challenges

- Synthetic Utility : this compound’s aldehyde group enables diverse derivatization, but its sensitivity to oxidation requires careful handling .

- Analytical Challenges : Differentiation of positional isomers (e.g., ortho vs. meta hydroxyl groups) necessitates advanced spectroscopic techniques, as seen in acetamide studies .

Biological Activity

2-(3-Hydroxyphenyl)acetaldehyde, also known as 3-hydroxytyrosinaldehyde, is a phenolic compound that has garnered attention for its diverse biological activities. This compound is characterized by a hydroxyl group attached to a phenyl ring and an aldehyde functional group, contributing to its reactivity and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₈H₈O₂

- Melting Point : 81-83°C

- Boiling Point : 127°C

- Solubility : Limited solubility in water (0.053 g/100 mL) .

Antioxidant Properties

This compound exhibits significant antioxidant activity , which is crucial for combating oxidative stress in biological systems. Research indicates that this compound can scavenge free radicals, thereby reducing oxidative damage to cells and tissues. The antioxidant mechanism involves the modulation of reactive oxygen species (ROS), which are implicated in various diseases, including neurodegenerative disorders and cardiovascular diseases .

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties . It has been tested against various bacterial strains and has demonstrated efficacy in inhibiting the growth of pathogens. This activity may be linked to its ability to induce oxidative stress within microbial cells, leading to cell death .

Enzyme Inhibition

The compound may act as an enzyme inhibitor , affecting metabolic pathways and cellular processes. Research suggests that it could inhibit enzymes involved in the synthesis of pro-inflammatory mediators, thus showcasing potential anti-inflammatory effects .

The mechanisms through which this compound exerts its biological effects include:

- Oxidative Stress Modulation : By scavenging free radicals and reducing oxidative stress, it protects cellular components from damage.

- Enzyme Interaction : It may inhibit specific enzymes that play roles in metabolic and signaling pathways.

- Signal Transduction Pathways : The compound can modulate various signal transduction pathways, influencing cellular responses to stimuli .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Hydroxyphenylacetaldehyde | Hydroxyl group on phenyl ring | Stronger antioxidant activity |

| Tyrosol | Similar phenolic structure | Predominantly found in olives |

| Vanillin | Aromatic aldehyde | Known flavoring agent |

| Caffeic Acid | Hydroxycinnamic acid derivative | Exhibits strong anti-inflammatory effects |

This compound is unique due to its specific combination of hydroxyl and aldehyde functionalities, which contribute to its distinct biological activities compared to these similar compounds .

Case Studies and Research Findings

- Antioxidant Efficacy Study : A study demonstrated that this compound significantly reduced lipid peroxidation in vitro, indicating its potential as a therapeutic agent against oxidative stress-related conditions .

- Antimicrobial Testing : In a laboratory setting, this compound exhibited inhibitory effects on Escherichia coli and Staphylococcus aureus, suggesting its application in developing new antimicrobial agents .

- Enzyme Inhibition Research : Research highlighted the ability of this compound to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. This finding supports its potential use in treating inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.